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Compound of Interest

Compound Name: N-BOC-L-Lysinol
CAS No.: 85535-54-2
Cat. No.: B3158065
Get Quote
. J

Executive Summary

N-Boc-L-Lysinol (tert-butyl (1-hydroxy-6-aminohexan-2-yl)carbamate) is a reduced derivative
of Lysine used as a chiral building block in the synthesis of peptide aldehydes, glycols, and
protease inhibitors.[1] In Electrospray lonization Mass Spectrometry (ESI-MS), it exhibits a
distinct fragmentation pattern driven by the lability of the tert-butoxycarbonyl (Boc) group.

This guide details the specific MS/MS transitions required to validate this compound,
distinguishing it from its acid precursor (N-Boc-L-Lysine) and alternative protecting group
derivatives (N-Fmoc).[1]

Core Technical Specifications
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Property Detail
Compound Name N-Boc-L-Lysinol

tert-butyl [(2S)-6-amino-1-hydroxyhexan-2-
IUPAC Name yls) Y Y

yllcarbamate

Molecular Formula

Monoisotopic Mass 232.1787 Da

Precursor lon 233.1860 m/z

Isobutene (-56 Da) followed by
Key Diagnostic Loss
(-44 Da)

ESI-MS Fragmentation Mechanism

The fragmentation of N-Boc-L-Lysinol under Collision-Induced Dissociation (CID) is
dominated by the cleavage of the carbamate protecting group.[1] Unlike the carboxylic acid
form (Lysine), the alcohol moiety in Lysinol alters the lower-mass fragmentation pathway by
preventing the standard

transition typical of amino acids.

Primary Fragmentation Pathway (Boc Cleavage)

e Precursor Selection (

233.2): The protonated molecular ion forms readily in positive ESI mode.

e Transition 1: Loss of Isobutene (

177.2): The tert-butyl cation is eliminated as isobutene (

, 56 Da) via a McLafferty-like rearrangement or charge-remote fragmentation. This yields a
protonated carbamic acid intermediate.

e Transition 2: Decarboxylation (
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133.2): The unstable carbamic acid rapidly loses

(44 Da) to regenerate the free amine (protonated L-Lysinol).

Secondary Fragmentation Pathway (Core Scaffolding)

Once the Boc group is removed, the core L-Lysinol ion (

133.2) fragments further:

e Deamination (

116.2): Loss of ammonia (

, 17 Da) from the

-amine or

-amine.
e Dehydration (

115.2): Loss of water (

, 18 Da) from the primary alcohol.
e Cyclization (

84.1): Formation of the piperidine ring ion, characteristic of lysine side chains, though less
intense than in lysine acids.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of N-Boc-L-Lysinol.
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Figure 1: Stepwise ESI-MS/MS fragmentation pathway of N-Boc-L-Lysinol showing neutral
losses.[1]

Comparative Analysis: N-Boc-L-Lysinol vs.
Alternatives

Selecting the correct derivative for analysis depends on the stability required and the
complexity of the matrix.[1]
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. _ L-Lysinol
Feature N-Boc-L-Lysinol N-Fmoc-L-Lysinol
(Unprotected)
Precursor (
233.2 355.2 133.2

)

Source Stability

Low: Prone to in-
source fragmentation

(loss of isobutene).[1]

High: Stable in acidic
mobile phases; labile

in base.

High: Very stable, but
hard to retain on C18.

Diagnostic Fragments

177, 133 (Boc

specific).

179 (Dibenzofulvene

carbocation).[2]

116, 84 (Generic

amine losses).

lonization Efficiency

High: Hydrophobic
Boc group aids
surface activity in ESI

droplet.

Very High: Fmoc is
highly hydrophobic,
increasing signal

response.

Low: Highly polar;
requires HILIC or ion-

pairing for retention.

Differentiation

Easily distinguished

from Lysine acid (

247) by -14 Da shift.

Distinguished by
characteristic fluorenyl

ion (

179).

Hard to distinguish
from isomeric
impurities without
derivatization.

Why Choose N-Boc-L-Lysinol?

« Structural Confirmation: The specific loss of 100 Da (Boc) combined with the survival of the

alcohol moiety (no loss of 46 Da typical of carboxylic acids) confirms the reduction of the C-

terminus.

» Impurity Profiling: It serves as a distinct marker when monitoring the reduction of N-Boc-

Lysine.[1] If the reaction is incomplete, the acid form (

247) will be visible.

Experimental Protocol for Validation

To reproduce the fragmentation data and validate the identity of N-Boc-L-Lysinol, follow this

self-validating protocol.
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Materials

e Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
e Solvent B: 0.1% Formic Acid in Acetonitrile.

o Standard: N-Boc-L-Lysinol reference standard (purity >98%).[1][3]

Methodology

e Sample Preparation:

o Dissolve 1 mg of N-Boc-L-Lysinol in 1 mL of 50:50 Water/Acetonitrile.

o Dilute to a final concentration of 1 pg/mL (approx. 4 uM).
 Direct Infusion (ESI-MS):

o Flow Rate: 10 pL/min.

o Polarity: Positive (+).

o Capillary Voltage: 3.5 kV.

o Source Temp: 300°C (Keep moderate to prevent thermal degradation of Boc).
o« MS/MS Acquisition:

o Isolation Width: 1.0 Da (centered at 233.2).

o Collision Energy (CE): Ramp from 10 eV to 40 eV.

o Observation:

= At 10-15 eV, observe

177.2 (Isobutene loss).

= At 20-30 eV, observe
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133.2 (Complete Boc loss).

= At >35 eV, observe

84.1 and 116.2 (Backbone fragmentation).

Acceptance Criteria (Self-Validation)

e Pass: Spectrum shows dominant parent at 233.2 with >10% intensity at 177.2 or 133.2.
 Fail: Presence of

247 (indicating oxidation to Lysine) or

289 (indicating t-butyl adducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comparative Guide: ESI-MS Fragmentation Profiling of
N-Boc-L-Lysinol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3158065/docs#comparative-guide-esi-ms-
fragmentation-profiling-of-n-boc-I-lysinol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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